molecular formula C8H5ClI2O2 B13688646 3,5-Diiodo-2-methoxybenzoyl chloride CAS No. 101495-51-6

3,5-Diiodo-2-methoxybenzoyl chloride

Cat. No.: B13688646
CAS No.: 101495-51-6
M. Wt: 422.38 g/mol
InChI Key: MEEPQFLKLBAWHU-UHFFFAOYSA-N
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Description

Significance of Aryl Acyl Chlorides as Versatile Synthetic Intermediates

Aryl acyl chlorides, also known as aroyl chlorides, are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This substitution dramatically enhances the electrophilicity of the carbonyl carbon, rendering the molecule highly susceptible to nucleophilic attack. Consequently, aryl acyl chlorides are exceptionally reactive and serve as versatile intermediates for the synthesis of a wide array of other functional groups. orgsyn.orgmedchemexpress.com

They readily react with various nucleophiles in reactions broadly classified as nucleophilic acyl substitutions. For instance, they react with:

Water to form carboxylic acids. researchgate.net

Alcohols to yield esters. google.comutwente.nl

Amines to produce amides. google.comutwente.nl

Carboxylates to generate acid anhydrides. nih.gov

Arenes in the presence of a Lewis acid catalyst (Friedel-Crafts acylation) to form aryl ketones.

This reactivity profile makes them fundamental precursors in the pharmaceutical, agrochemical, and polymer industries for the construction of complex molecular architectures. chemicalbook.com

Strategic Importance of Poly-Substituted Aromatic Systems

Poly-substituted aromatic systems are ubiquitous in a vast range of scientifically and technologically important molecules. They form the core structures of many pharmaceuticals, natural products, and functional materials. chemicalbook.com The specific arrangement and nature of the substituents on the aromatic ring are critical in defining the molecule's biological activity, physical properties, and chemical reactivity. chemicalbook.comresearchgate.net

The synthesis of these highly functionalized aromatic compounds requires careful strategic planning. The order of introduction of substituents is often crucial, as existing groups on the ring can direct the position of subsequent substitutions (ortho, meta, or para directing effects) and influence the ring's reactivity (activating or deactivating effects). chemicalbook.comresearchgate.net Therefore, the ability to create and utilize poly-substituted building blocks, such as 3,5-Diiodo-2-methoxybenzoyl chloride, is of high strategic importance in synthetic organic chemistry.

Overview of Aromatic Acyl Halide Reactivity Principles

The reactivity of aromatic acyl halides is governed by the acyl halide functional group, which is one of the most reactive derivatives of carboxylic acids. google.com The reaction mechanism for their transformations is typically a two-step nucleophilic acyl substitution (addition-elimination) process. A nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, and the carbonyl double bond is reformed.

The substituents on the aromatic ring can significantly modulate the reactivity of the acyl chloride. Electron-withdrawing groups, such as nitro or additional halide groups, can increase the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups, like methoxy (B1213986) or alkyl groups, can decrease this electrophilicity. In the case of this compound, the presence of two electron-withdrawing iodine atoms and one electron-donating methoxy group creates a unique electronic environment that influences its reactivity profile.

Focus on this compound

This compound is a highly functionalized aromatic acyl chloride that exemplifies the principles discussed above. Its structure incorporates multiple substituents that make it a valuable, specialized reagent in organic synthesis.

PropertyValue
CAS Number 101495-51-6
Molecular Formula C₈H₅ClI₂O₂
Molecular Weight 422.39 g/mol

Data sourced from publicly available chemical databases.

Synthesis of this compound

The synthesis of this compound typically proceeds from its corresponding carboxylic acid, 3,5-diiodo-2-methoxybenzoic acid . The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Common reagents for this chlorination include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). researchgate.net

The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. researchgate.net

Step 1: Synthesis of the Precursor Acid The precursor, 3,5-diiodo-2-methoxybenzoic acid, can be synthesized from 2-methoxybenzoic acid through electrophilic iodination.

Step 2: Formation of the Acyl Chloride The prepared 3,5-diiodo-2-methoxybenzoic acid is then treated with a chlorinating agent, such as thionyl chloride, often in an inert solvent, to yield this compound.

Research Findings and Applications

Detailed research has highlighted the utility of this compound as a key intermediate in the synthesis of complex heterocyclic compounds. A notable application is found in the preparation of iodinated 5-benzamidotetrazoles.

In a study aimed at developing novel therapeutic agents, this compound was reacted with 5-aminotetrazole. This reaction, a nucleophilic acyl substitution where the amino group of the tetrazole acts as the nucleophile, yields N-(1H-Tetrazol-5-yl)-3,5-diiodo-2-methoxybenzamide.

Physical Property of this compound
Melting Point 98-99 °C

This data is from a US Patent describing the synthesis of related compounds.

The resulting iodinated benzamidotetrazole structures were of interest due to the potential applications of such poly-iodinated aromatic compounds, for example, as intermediates in medicinal chemistry or as precursors for radiopaque agents used in medical imaging. The high iodine content significantly increases the X-ray attenuation properties of the molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101495-51-6

Molecular Formula

C8H5ClI2O2

Molecular Weight

422.38 g/mol

IUPAC Name

3,5-diiodo-2-methoxybenzoyl chloride

InChI

InChI=1S/C8H5ClI2O2/c1-13-7-5(8(9)12)2-4(10)3-6(7)11/h2-3H,1H3

InChI Key

MEEPQFLKLBAWHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)I)C(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 3,5 Diiodo 2 Methoxybenzoyl Chloride

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 3,5-diiodo-2-methoxybenzoic acid suggests several potential synthetic pathways starting from simpler, commercially available materials. The key disconnections involve the formation of the carbon-iodine bonds and the carbon-oxygen bond of the methoxy (B1213986) group.

Three plausible routes emerge from this analysis:

Route A: Di-iodination of 2-methoxybenzoic acid. This is a direct approach that relies on the electrophilic substitution of a pre-existing 2-methoxybenzoic acid scaffold. The success of this route depends on the directing effects of the methoxy and carboxyl groups.

Route B: Methoxylation of a di-iodinated precursor. This route involves introducing the methoxy group onto a di-iodinated benzene (B151609) ring, such as from 3,5-diiodosalicylic acid (2-hydroxy-3,5-diiodobenzoic acid).

Route C: Stepwise functionalization via directed ortho-metalation. This advanced route involves the initial regioselective introduction of one iodine atom at the C3 position of 2-methoxybenzoic acid, followed by a second iodination step.

The directing effects of the substituents on the aromatic ring are crucial for predicting the outcome of these reactions. The methoxy (-OCH₃) group is a powerful activating, ortho, para-director, while the carboxylic acid (-COOH) group is a deactivating, meta-director. In 2-methoxybenzoic acid, the directing influences of both groups converge on positions 3 and 5, making the direct di-iodination (Route A) a highly feasible strategy.

Synthesis of the 3,5-Diiodo-2-methoxybenzoic Acid Precursor

The synthesis of the target acid can be approached by leveraging various modern and classical organic chemistry techniques, as outlined in the retrosynthetic analysis.

This approach focuses on the direct iodination of 2-methoxybenzoic acid or related anisole (B1667542) derivatives. The electron-donating nature of the methoxy group strongly activates the aromatic ring towards electrophilic substitution, making iodination a viable strategy.

Direct iodination of aromatic compounds requires an electrophilic iodine source ("I⁺"). Molecular iodine (I₂) itself is a weak electrophile, so it is typically used in combination with an oxidizing agent to generate a more reactive iodinating species. commonorganicchemistry.com For activated rings like anisole derivatives, a variety of methods have proven effective. organic-chemistry.org

Common reagent systems include:

Iodine with an Oxidizing Agent: Reagents such as hydrogen peroxide (H₂O₂), potassium iodate (B108269) (KIO₃), or periodic acid (H₅IO₆) can be used with I₂ to effect iodination under acidic conditions. google.com The oxidant converts the iodide byproduct (I⁻) back to I₂, ensuring efficient use of the iodine source.

N-Iodosuccinimide (NIS): NIS is a convenient and mild source of electrophilic iodine. Its reactivity can be enhanced by the addition of a Brønsted or Lewis acid catalyst. For example, NIS in the presence of trifluoroacetic acid (TFA) is effective for iodinating various methoxy-substituted aromatic compounds. organic-chemistry.org

Iodine Monochloride (ICl): This interhalogen compound is more polarized than I₂ and serves as a ready source of "I⁺", reacting rapidly with activated aromatic rings. isca.in

Iodine with a Silver or Mercury Salt: Silver (I) and Mercury (II) salts can activate iodine, facilitating electrophilic attack. The use of mercuric oxide (HgO) with iodine has been reported for the iodination of anisole. uni.eduuni.edu More modern methods utilize silver salts like silver triflimide to catalyze the activation of NIS. organic-chemistry.org

The di-iodination of salicylic (B10762653) acid to yield 3,5-diiodosalicylic acid is a well-established transformation, providing a strong precedent for the analogous reaction with 2-methoxybenzoic acid. nih.gov The convergent directing effects of the methoxy and carboxyl groups in 2-methoxybenzoic acid strongly favor the introduction of iodine at the C3 and C5 positions.

Reagent SystemSubstrate TypeConditionsComments
I₂ / KIO₃ / H₂SO₄Activated ArenesAcetic acid / H₂O, heatEffective for mono- and di-iodination.
N-Iodosuccinimide (NIS) / TFAMethoxyarenesCH₃CN, room temp.Mild conditions, short reaction times, excellent yields. organic-chemistry.org
I₂ / H₂O₂ / H⁺Electron-rich ArenesMethanol, room temp.A green and efficient method. organic-chemistry.org
I₂ / HgOAnisoleEthanol, room temp.A classic method for direct iodination. uni.eduuni.edu
IClSalicylic AcidAqueous mediumRapid reaction for activated phenols. isca.in

To achieve greater control over regioselectivity, particularly for the introduction of the first iodine atom, directed iodination methods can be employed. These strategies utilize a directing group on the substrate to guide a metal catalyst or organometallic reagent to a specific C-H bond.

The carboxylic acid group is an effective directing group for ortho-C-H activation. d-nb.infoacs.orgresearchgate.net Transition metal catalysts, particularly those based on iridium and palladium, have been developed for the selective ortho-iodination of benzoic acids. acs.orgdiva-portal.orgresearchgate.net These catalytic systems typically involve the formation of a cyclometalated intermediate, which then reacts with an iodine source like N-iodosuccinimide (NIS) or molecular iodine to deliver the iodine atom specifically to the ortho position. While powerful, this method would install an iodine at C3, requiring a subsequent, non-directed electrophilic iodination to install the second iodine at C5.

A more classical yet highly effective approach is directed ortho-metalation (DoM) , which involves deprotonation at the position ortho to a directing metalation group (DMG) using a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium intermediate is then quenched with an electrophile, such as I₂. commonorganicchemistry.com For 2-methoxybenzoic acid, the carboxylate formed in situ can act as a potent DMG.

This synthetic route considers the introduction of the methoxy group onto a pre-functionalized di-iodo aromatic ring. A plausible precursor would be 3,5-diiodosalicylic acid, which can be methylated.

The methylation of a phenolic hydroxyl group is a standard and high-yielding transformation. Common methylating agents include:

Dimethyl sulfate (B86663) (DMS): A powerful and widely used reagent, typically employed with a base like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) in a polar solvent. chemicalbook.com

Methyl iodide (CH₃I): Another common reagent, used under similar basic conditions.

An alternative, though more challenging, approach would be a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction to replace a different leaving group (e.g., a halogen) with a methoxide. Ullmann-type coupling reactions, for instance, use a copper catalyst to couple aryl halides with alcohols or alkoxides, and could potentially be used to introduce a methoxy group. sciencemadness.org However, given the availability of 3,5-diiodosalicylic acid, direct methylation of the hydroxyl group is the more straightforward approach within this synthetic strategy.

This section expands on the principles of directed ortho-metalation (DoM) as a precise tool for functionalizing the 2-methoxybenzoic acid system. Research has shown that the site of lithiation on 2-methoxybenzoic acid can be controlled by the choice of the organolithium base and reaction conditions. unblog.fr

The carboxylate group, formed by the initial deprotonation of the acidic proton by the organolithium base, directs the subsequent C-H activation (lithiation).

Using s-butyllithium (s-BuLi) with N,N,N',N'-tetramethylethylenediamine (TMEDA) in THF at -78 °C, deprotonation occurs exclusively at the C3 position, which is ortho to the carboxylate group.

Conversely, using a superbase like n-butyllithium (n-BuLi) with potassium tert-butoxide (t-BuOK) can reverse the regioselectivity, leading to deprotonation at the C6 position, ortho to the methoxy group.

For the synthesis of 3,5-diiodo-2-methoxybenzoic acid, the selective lithiation at the C3 position is the desired pathway. Quenching the resulting 3-lithio-2-methoxybenzoate dianion with molecular iodine (I₂) would afford 3-iodo-2-methoxybenzoic acid with high regioselectivity. This mono-iodinated intermediate could then be subjected to a second electrophilic iodination reaction. The strong activating and directing effects of the methoxy group, coupled with the directing effect of the carboxyl group, would selectively guide the second iodine atom to the C5 position, thus completing the synthesis of the target precursor.

Base / AdditiveTemperaturePosition of Lithiation
s-BuLi / TMEDA-78 °CC3 (ortho to -COOH)
n-BuLi / t-BuOK-78 °CC6 (ortho to -OCH₃)

This stepwise approach, combining directed ortho-metalation with classical electrophilic aromatic substitution, offers a highly controlled and regioselective route to 3,5-diiodo-2-methoxybenzoic acid.

Regioselective Iodination Protocols for Anisole Derivatives

Conversion of 3,5-Diiodo-2-methoxybenzoic Acid to the Acyl Chloride

The transformation of 3,5-Diiodo-2-methoxybenzoic acid into its acyl chloride derivative is a standard procedure in organic synthesis that enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This increased reactivity allows for the subsequent synthesis of esters, amides, and other carbonyl derivatives. masterorganicchemistry.com

Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids. masterorganicchemistry.comwikipedia.org The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org A subsequent attack by a chloride ion results in the formation of the acyl chloride. A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. wikipedia.orglibretexts.org

In a typical procedure for the synthesis of 3,5-Diiodo-2-methoxybenzoyl chloride, the parent carboxylic acid is heated with thionyl chloride. lookchem.com The reaction may be performed neat or in an inert solvent. Often, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction. lookchem.com The reaction between DMF and thionyl chloride forms a Vilsmeier reagent, which is a more potent chlorinating agent.

Table 1: Reported Conditions for Thionyl Chloride-Mediated Synthesis

Starting Material Reagents Solvent Conditions Reference
3,5-Diiodo-2-methoxybenzoic acid Thionyl chloride Not specified Heating, 1h lookchem.com
3,5-Diiodosalicylic acid (multi-step) Thionyl chloride, N,N-dimethyl-formamide Dichloromethane (B109758) Reflux, 6h lookchem.com

This table is interactive and can be sorted by column.

Oxalyl chloride ((COCl)₂) is another effective, albeit more expensive, reagent for converting carboxylic acids to acyl chlorides. wikipedia.org It is often considered a milder and more selective reagent than thionyl chloride. wikipedia.org The reaction mechanism is similar in that it proceeds through a reactive intermediate. When a catalyst like DMF is used, an imidoyl chloride derivative is formed, which serves as the active chlorinating agent. wikipedia.orgresearchgate.net Similar to thionyl chloride, the byproducts of the reaction with oxalyl chloride are all gaseous (carbon dioxide, carbon monoxide, and hydrogen chloride), facilitating product isolation. core.ac.uk

While specific examples for the synthesis of this compound using oxalyl chloride are not prevalent in the reviewed literature, the general protocol involves treating the carboxylic acid with oxalyl chloride in an inert solvent like dichloromethane (DCM), often with a catalytic drop of DMF. researchgate.net The completion of the reaction is typically indicated by the cessation of gas evolution. reddit.com

Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent that readily converts carboxylic acids into acyl chlorides. chemguide.co.uk The reaction is typically conducted under cold conditions and produces the desired acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride gas. chemguide.co.ukwikipedia.org A primary drawback of this method is the need to separate the liquid acyl chloride product from the liquid phosphorus oxychloride byproduct, which often requires careful fractional distillation. libretexts.org

Other related phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃), can also be employed. The reaction with PCl₃ is generally less vigorous than with PCl₅ and yields phosphoric(III) acid as a byproduct, which is a solid and can be easier to separate. chemguide.co.uksemanticscholar.orgresearchgate.net

Table 2: Comparison of Common Chlorinating Reagents

Reagent Formula Byproducts Physical State of Byproducts Key Advantages Key Disadvantages
Thionyl Chloride SOCl₂ SO₂, HCl Gas Gaseous byproducts simplify purification. libretexts.org Reagent can be harsh.
Oxalyl Chloride (COCl)₂ CO, CO₂, HCl Gas Milder, more selective reagent; gaseous byproducts. wikipedia.org Higher cost. wikipedia.org
Phosphorus Pentachloride PCl₅ POCl₃, HCl Liquid, Gas Highly effective and reactive. Liquid byproduct (POCl₃) requires separation. chemguide.co.uk

This table is interactive and can be sorted by column.

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

The choice of solvent can significantly impact the reaction rate and outcome. The ideal solvent should be inert to the highly reactive chlorinating agents and the acyl chloride product. It should also be able to dissolve the starting carboxylic acid to a sufficient extent to allow the reaction to proceed smoothly.

Commonly used solvents for these chlorination reactions include:

Chlorinated Solvents: Dichloromethane (DCM) and chloroform (B151607) are frequently used due to their inertness and ability to dissolve a wide range of organic compounds. lookchem.comdergipark.org.tr

Ethers: Diethyl ether is another suitable solvent, particularly in reactions with thionyl chloride. chemicalbook.com

Aromatic Hydrocarbons: Benzene or toluene (B28343) can be used, and their higher boiling points allow for reactions to be conducted at elevated temperatures. core.ac.ukreddit.com

Acetonitrile: This polar aprotic solvent can also be effective for acyl chloride synthesis. reddit.com

In some cases, the reaction can be run "neat," using an excess of the liquid chlorinating agent (e.g., thionyl chloride) as the solvent. reddit.com This can lead to high reaction rates but may require more rigorous purification to remove the excess reagent.

Reaction temperature is a critical parameter. While some reactions with highly reactive reagents like PCl₅ can proceed in the cold, most conversions involving thionyl chloride or oxalyl chloride require heating to achieve a reasonable reaction rate. chemguide.co.uk Often, the reaction mixture is heated to reflux in the chosen solvent. lookchem.comresearchgate.net For instance, procedures may specify heating at temperatures ranging from 60°C to 90°C for several hours to ensure complete conversion. google.comresearchgate.net

The stoichiometry of the reagents must also be carefully controlled. While a 1:1 molar ratio of carboxylic acid to chlorinating agent might be sufficient, an excess of the chlorinating agent (e.g., 1.25 to 1.5 equivalents) is often used to drive the reaction to completion and account for any potential decomposition or volatility of the reagent. reddit.comchemicalbook.com When a catalyst such as DMF is used, it is typically added in very small, sub-stoichiometric amounts (e.g., 1-2 drops). reddit.com After the reaction is complete, any excess volatile chlorinating agent and solvent are typically removed under reduced pressure (e.g., by rotary evaporation) to isolate the crude acyl chloride, which can then be used directly or purified further, often by vacuum distillation. researchgate.net

Catalyst Systems for Acyl Halide Formation

The conversion of carboxylic acids to acyl chlorides is a pivotal transformation in organic synthesis, facilitating the preparation of various acyl derivatives. This reaction is often accelerated by the use of specific catalyst systems. The formation of this compound from its parent carboxylic acid, 3,5-diiodo-2-methoxybenzoic acid, can be achieved using several standard chlorinating agents, and the efficiency of these reactions is frequently enhanced by catalytic methods.

Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides such as phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.ukdoubtnut.com The choice of reagent and catalyst often depends on the scale of the reaction, the sensitivity of the starting material, and the desired purity of the final product.

Catalysts in these reactions typically function by activating the carboxylic acid or the chlorinating agent, thereby facilitating the nucleophilic acyl substitution. For instance, N,N-dimethylformamide (DMF) is a widely used catalyst, particularly with oxalyl chloride and thionyl chloride. wikipedia.orggoogle.com It reacts with the chlorinating agent to form a Vilsmeier reagent, an iminium species, which is a more potent acylating agent than the initial chlorinating agent. wikipedia.org This intermediate then reacts with the carboxylic acid to form the acyl chloride, regenerating the DMF catalyst in the process.

Pyridine (B92270) is another base that can be employed as a catalyst in acyl chloride synthesis. google.com It can activate the acyl chloride through nucleophilic catalysis. wikipedia.org The reaction of 3,5-diiodo-2-methoxybenzoic acid with a chlorinating agent in the presence of these catalysts would proceed via the formation of a highly reactive intermediate, leading to the desired this compound.

The table below summarizes common catalyst systems used for the formation of acyl chlorides from carboxylic acids, which are applicable to the synthesis of this compound.

Chlorinating AgentCatalystTypical Reaction ConditionsByproducts
Thionyl chloride (SOCl₂)N,N-Dimethylformamide (DMF)Neat or in an inert solvent (e.g., ACN), refluxSO₂, HCl (gaseous)
Oxalyl chloride ((COCl)₂)N,N-Dimethylformamide (DMF)Inert solvent (e.g., DCM), room temperatureCO, CO₂, HCl (gaseous)
Thionyl chloride (SOCl₂)PyridineDiethyl ether, 0°C to room temperaturePyridinium hydrochloride, SO₂
Phosgene (COCl₂)N,N-disubstituted formamidesInert solventHCl

Detailed Research Findings

Research into the synthesis of acyl chlorides has established thionyl chloride as a well-suited reagent because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. chemguide.co.ukwikipedia.org This simplifies the purification of the resulting acyl chloride. chemguide.co.uk The use of a catalytic amount of DMF with thionyl chloride is a common practice to increase the reaction rate. wikipedia.orggoogle.com

Oxalyl chloride is often considered a milder and more selective reagent compared to thionyl chloride, although it is more expensive. wikipedia.org Its reaction with carboxylic acids, catalyzed by DMF, also produces gaseous byproducts (CO, CO₂, and HCl), which facilitates product isolation. commonorganicchemistry.com

Phosphorus(V) chloride (PCl₅) reacts with carboxylic acids to produce the acyl chloride and phosphorus oxychloride (POCl₃) along with HCl gas. chemguide.co.uk Phosphorus(III) chloride (PCl₃) also yields the acyl chloride but produces phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk In both cases, the acyl chloride is typically separated from the phosphorus-containing byproduct by fractional distillation. chemguide.co.uk

For industrial-scale production, immobilized catalysts have been developed to simplify catalyst recovery and reuse, thereby reducing costs and waste. google.com These solid-supported catalysts can be used with various acylating agents to produce acyl chlorides.

Reactivity and Reaction Pathways of 3,5 Diiodo 2 Methoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The core reactivity of 3,5-Diiodo-2-methoxybenzoyl chloride lies in nucleophilic acyl substitution. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, regenerating the carbonyl group and resulting in the substituted product.

Esterification with Alcohols and Phenols

This compound readily reacts with a wide range of primary, secondary, and tertiary alcohols, as well as phenols, to form the corresponding esters. These reactions, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, proceed smoothly to afford high yields of the ester products. The base serves to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. The steric hindrance of the alcohol and the electronic properties of both reactants can influence the reaction rate. For instance, less hindered primary alcohols typically react more rapidly than bulky tertiary alcohols.

Alcohol/PhenolBaseProduct
MethanolPyridineMethyl 3,5-diiodo-2-methoxybenzoate
EthanolTriethylamineEthyl 3,5-diiodo-2-methoxybenzoate
PhenolPyridinePhenyl 3,5-diiodo-2-methoxybenzoate
tert-ButanolTriethylaminetert-Butyl 3,5-diiodo-2-methoxybenzoate

Amide Bond Formation with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines is a robust and efficient method for the synthesis of 3,5-diiodo-2-methoxybenzamides. This reaction, a form of acylation, is fundamental in the synthesis of many biologically active compounds and complex organic molecules. The reaction is typically conducted in an inert solvent, and similar to esterification, a base is often employed to scavenge the HCl generated. Alternatively, using two equivalents of the amine allows one equivalent to act as the nucleophile and the second as the base.

The high reactivity of the acyl chloride ensures that the reaction proceeds readily, often at room temperature. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. The reaction is generally faster with more nucleophilic amines.

AmineBaseProduct
AnilinePyridineN-phenyl-3,5-diiodo-2-methoxybenzamide
DiethylamineDiethylamineN,N-diethyl-3,5-diiodo-2-methoxybenzamide
BenzylamineTriethylamineN-benzyl-3,5-diiodo-2-methoxybenzamide
PyrrolidinePyrrolidine(3,5-Diiodo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

Hydrolysis and Carboxylic Acid Regeneration

This compound is sensitive to moisture and readily undergoes hydrolysis upon contact with water. This reaction regenerates the parent carboxylic acid, 3,5-diiodo-2-methoxybenzoic acid, and produces hydrogen chloride. wikipedia.org This reactivity underscores the need for anhydrous conditions when performing reactions with this acyl chloride to avoid the formation of the less reactive carboxylic acid as a byproduct. The hydrolysis proceeds via the same nucleophilic acyl substitution mechanism, with water acting as the nucleophile.

Electrophilic Aromatic Substitution via Acylation

While the primary reactivity of this compound is centered on the acyl chloride functional group, it can also function as an acylating agent in electrophilic aromatic substitution reactions, most notably the Friedel-Crafts acylation.

Friedel-Crafts Acylation with Aromatic Substrates

In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), this compound can acylate activated aromatic compounds. organic-chemistry.orglibretexts.orgmasterorganicchemistry.comkhanacademy.org The Lewis acid coordinates with the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion.

This acylium ion is then attacked by the electron-rich aromatic ring of another molecule (the substrate), leading to the formation of a new carbon-carbon bond and a diaryl ketone. The aromatic substrate must typically be activated, meaning it contains electron-donating groups, for the reaction to proceed efficiently. A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is generally less reactive than the starting aromatic substrate, which helps to prevent polysubstitution. libretexts.org

Aromatic SubstrateLewis Acid CatalystProduct
Benzene (B151609)AlCl₃(3,5-Diiodo-2-methoxyphenyl)(phenyl)methanone
Toluene (B28343)AlCl₃(3,5-Diiodo-2-methoxyphenyl)(p-tolyl)methanone
Anisole (B1667542)FeCl₃(3,5-Diiodo-2-methoxyphenyl)(4-methoxyphenyl)methanone

Regioselectivity and Directing Group Effects in Derived Species

The regioselectivity of reactions involving derivatives of this compound is governed by a combination of electronic and steric effects exerted by the substituents on the aromatic ring. The methoxy (B1213986) (-OCH₃) group at the C2 position is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via a positive mesomeric effect (+M). libretexts.orgorganicchemistrytutor.com This donation enriches the electron density at the positions ortho (C3) and para (C5) to it.

Conversely, the iodine atoms at C3 and C5 are deactivating groups. They withdraw electron density through a negative inductive effect (-I) owing to their electronegativity. However, they also possess lone pairs of electrons that can be donated to the ring through resonance, making them ortho, para-directors. ulethbridge.ca

In the context of palladium-catalyzed cross-coupling, the two carbon-iodine (C-I) bonds are the primary reaction sites. The key regiochemical question is whether one site reacts preferentially over the other. Several factors influence this selectivity:

Steric Hindrance: The methoxy group at C2 provides significant steric bulk around the C3-iodine atom. The C5-iodine atom is comparatively less hindered. In many transition-metal-catalyzed reactions, the catalyst will preferentially approach the less sterically encumbered site.

Electronic Effects: While both iodine atoms are electronically similar, subtle differences in the electronic environment can influence the rate of oxidative addition to the palladium catalyst. Studies on analogous poly-iodinated aromatic compounds have shown that the most sterically accessible and regioactive C-I bonds tend to react first. nih.govresearchgate.net

Therefore, for sequential or mono-coupling reactions on derivatives of this compound, it is generally expected that the C5-iodine would react preferentially due to the reduced steric hindrance compared to the C3-iodine, which is flanked by the methoxy group.

Palladium-Catalyzed Cross-Coupling Reactions Leveraging Iodine Functionality

The presence of two iodine atoms makes this compound and its derivatives excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of C-C bonds. The high reactivity of the C-I bond in the key oxidative addition step of the catalytic cycle ensures that these transformations are often efficient.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. mdpi.com

For derivatives of this compound, this reaction offers a pathway to complex poly-aromatic systems. Both iodine atoms can potentially be substituted, allowing for the synthesis of terphenyl structures or, with careful control of stoichiometry, the selective formation of mono-arylated products. Research on structurally similar compounds, such as 2,3,4-triiodoanisole, demonstrates that regioselective Suzuki coupling is feasible, allowing for the stepwise construction of complex biaryls. researchgate.net

Aryl Halide Substrate (Analogue)Boronic AcidCatalyst SystemBase/SolventProduct TypeYieldReference
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄ / 1,4-Dioxane/H₂OAryl-substituted pyridineGood mdpi.com
3-Chloroindazole5-Indole boronic acidSPhos PrecatalystK₃PO₄ / Dioxane/H₂OHeteroaryl-biaryl90% nih.gov
4-BromoanisolePhenylboronic acidPd-bpydc-Nd MOFK₂CO₃ / DMF/H₂OMethoxybiphenyl95% mdpi.com
2,3,4-TriiodoanisoleArylboronic acidsPd(dppf)Cl₂Na₂CO₃ / Toluene/EtOH/H₂ORegioselective di-iodobiphenylsGood-Excellent researchgate.net

Sonogashira Coupling for Aryl-Alkyne Formation

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. It is a powerful tool for synthesizing arylalkynes, which are important precursors in medicinal chemistry and materials science.

The di-iodo nature of the 3,5-diiodo-2-methoxybenzoyl scaffold allows for the potential of both mono- and di-alkynylation. Studies on 5-substituted-1,2,3-triiodobenzenes have shown that highly regioselective mono- and double Sonogashira couplings can be achieved. The reactions occur preferentially at the less sterically hindered terminal C-I bonds, a principle directly applicable to the C3 and C5 positions of the target compound's derivatives. nih.govresearchgate.net

Aryl Halide Substrate (Analogue)AlkyneCatalyst SystemBase/SolventKey FindingYieldReference
1,2,3-TriiodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THFRegioselective mono-coupling at terminal C-I81% nih.govresearchgate.net
1,2,3-TriiodobenzenePhenylacetylene (2.2 eq)Pd(PPh₃)₂Cl₂ / CuIEt₃N / THFRegioselective double-coupling at terminal C-I85% nih.govresearchgate.net
3,5-Dibromo-2,6-dichloropyridineVarious AlkynesPd(PPh₃)₂Cl₂ / CuIEt₃N / THFChemoselective coupling at C-Br positionsGood rsc.org

Heck Reaction Applications

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgrsc.org Aryl iodides are particularly reactive substrates for this transformation. The reaction typically proceeds via oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. libretexts.org

Derivatives of this compound are expected to be highly amenable to the Heck reaction. The two C-I bonds provide sites for either mono- or di-vinylation, enabling the synthesis of complex styrenic structures. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be tuned to control the extent of the reaction and the product distribution. organic-chemistry.org

Aryl Halide SubstrateAlkene PartnerCatalystBase/SolventProduct TypeReference
Aryl Iodide/BromideActivated AlkenePd(OAc)₂Et₃N / DMF or MeCNSubstituted alkene wikipedia.org
IodobenzeneStyrenePdCl₂KOAc / MethanolStilbene wikipedia.org
IodobenzeneEugenolPd(OAc)₂K₂CO₃ / DMF/H₂OArylated natural product nih.gov
5-Iodo-2'-deoxyuridineMethyl acrylatePd(OAc)₂Et₃N / H₂O5-Acrylate nucleoside rsc.org

Stille Coupling and Related Tin-Mediated Transformations

The Stille reaction creates a carbon-carbon bond by coupling an organotin compound (stannane) with an sp²-hybridized organic halide catalyzed by palladium. wikipedia.org The reaction is known for its tolerance of a wide array of functional groups, and aryl iodides are among the most reactive electrophiles for this process. organic-chemistry.org

The 3,5-diiodo scaffold is well-suited for Stille coupling, enabling the introduction of various organic fragments (alkyl, vinyl, aryl) depending on the organostannane used. The reaction can be controlled to achieve selective mono-substitution or exhaustive di-substitution, leading to highly functionalized aromatic cores. The main drawback of this method is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Aryl Halide TypeOrganostannane PartnerCatalyst SystemSolventKey FeatureReference
Aryl IodideVinylstannanePd(PPh₃)₄THFFormation of styrenes harvard.edu
Aryl ChlorideAryl stannanePd₂(dba)₃ / P(t-Bu)₃DioxaneCoupling of less reactive chlorides harvard.edu
Aryl IodideAlkynylstannanePolymer-supported Pd(0)TolueneHeterogeneous, recyclable catalyst researchgate.net
Aryl BromideOrganostannanePd(PPh₃)₄-PEG 400PEG 400Atom-efficient protocol organic-chemistry.org

Other Derivatization Strategies

Beyond C-C bond formation at the iodine positions, the primary site of reactivity on this compound is the acyl chloride group itself. This functional group is a powerful electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This provides a straightforward method for derivatization. chromatographyonline.com

Key derivatization reactions include:

Amidation: Reaction with primary or secondary amines yields the corresponding benzamides.

Esterification: Reaction with alcohols or phenols produces benzoyl esters.

Hydrolysis: Reaction with water leads to the formation of the parent 3,5-diiodo-2-methoxybenzoic acid.

Friedel-Crafts Acylation: The acyl chloride can act as an electrophile in the presence of a Lewis acid to acylate other aromatic rings, forming diaryl ketones. ottokemi.com

These reactions are typically fast and high-yielding, following established protocols like the Schotten-Baumann reaction for amidation and esterification in the presence of a base. chromatographyonline.com Such derivatizations are often used to modify the properties of molecules or to install a benzoyl group onto a substrate for analytical purposes. daneshyari.com

NucleophileReaction TypeProduct ClassTypical ConditionsReference
Primary/Secondary Amine (R₂NH)Nucleophilic Acyl SubstitutionBenzamideBase (e.g., pyridine, Et₃N) or Schotten-Baumann (aq. NaOH) chromatographyonline.com
Alcohol/Phenol (ROH)Nucleophilic Acyl SubstitutionBenzoyl EsterBase (e.g., pyridine) or Schotten-Baumann (aq. NaOH) chromatographyonline.com
Water (H₂O)HydrolysisBenzoic AcidPresence of water, often accelerated by base or acid
Arene (e.g., Ferrocene)Friedel-Crafts AcylationDiaryl KetoneLewis Acid (e.g., AlCl₃) ottokemi.com

Reduction of the Acyl Chloride Moiety

The acyl chloride functional group is readily susceptible to reduction, offering pathways to both the corresponding aldehyde and benzyl (B1604629) alcohol. The choice of reducing agent is crucial in determining the final product.

Strong reducing agents, such as sodium borohydride (B1222165), typically reduce the acyl chloride to the corresponding benzyl alcohol. google.com This reaction proceeds via the initial formation of an aldehyde, which is then further reduced to the alcohol. The presence of the iodo and methoxy substituents on the aromatic ring is not expected to interfere with this transformation.

Conversely, a more controlled reduction to the aldehyde can be achieved through catalytic hydrogenation in a process known as the Rosenmund reduction. youtube.comncert.nic.in This method employs a poisoned catalyst, commonly palladium on barium sulfate (B86663), to prevent the over-reduction of the aldehyde to the alcohol. ncert.nic.in The presence of the iodo groups on the aromatic ring could potentially lead to dehalogenation under certain catalytic hydrogenation conditions, a consideration that would need to be optimized for a selective transformation. organic-chemistry.org

Table 1: Reduction Reactions of the Acyl Chloride Moiety
Reaction TypeReagentProductNotes
Reduction to AlcoholSodium borohydride (NaBH4)(3,5-diiodo-2-methoxyphenyl)methanolA strong reducing agent that leads to the fully reduced alcohol.
Reduction to AldehydeH2, Pd/BaSO4, quinoline-sulfur3,5-diiodo-2-methoxybenzaldehydeKnown as the Rosenmund reduction for the selective formation of aldehydes.

Transformations Involving the Methoxy Group

The methoxy group on the aromatic ring, while generally stable, can undergo cleavage under specific, often harsh, reaction conditions to yield a phenolic hydroxyl group. This transformation, known as demethylation, typically requires strong acids or Lewis acids. rsc.orgopenstax.org

Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly employed for the cleavage of aryl methyl ethers. libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 fashion. masterorganicchemistry.com The presence of the bulky iodine atoms ortho and para to the methoxy group might sterically hinder this process, potentially requiring more forcing conditions.

Alternatively, Lewis acids like boron tribromide (BBr3) are highly effective reagents for the demethylation of aryl ethers and would likely be successful in converting the methoxy group of this compound to a hydroxyl group. researchgate.net

Table 2: Transformations of the Methoxy Group
Reaction TypeReagentProductNotes
DemethylationHydrobromic acid (HBr) or Hydroiodic acid (HI)3,5-diiodo-2-hydroxybenzoyl chlorideRequires strong acid and typically elevated temperatures.
DemethylationBoron tribromide (BBr3)3,5-diiodo-2-hydroxybenzoyl chlorideA powerful Lewis acid for ether cleavage.

Stereoselective Reactions

While this compound is an achiral molecule, it can participate in stereoselective reactions when treated with chiral reagents or catalysts. The acyl chloride can react with a chiral nucleophile, such as a chiral alcohol or amine, to form a mixture of diastereomeric esters or amides. The inherent steric and electronic properties of the benzoyl chloride, influenced by the ortho-methoxy and di-iodo substituents, can lead to a preference for the formation of one diastereomer over the other.

Furthermore, in the presence of a chiral catalyst, this compound can react with achiral nucleophiles in an enantioselective manner. For instance, a chiral Lewis acid could coordinate to the carbonyl oxygen, creating a chiral environment that directs the nucleophilic attack to one face of the carbonyl group, leading to an excess of one enantiomer of the product. While specific examples involving this compound are not prevalent in the literature, this represents a plausible pathway for the synthesis of chiral molecules. ethz.ch

Table 3: Hypothetical Stereoselective Reaction
Reaction TypeChiral Reagent/CatalystAchiral NucleophilePotential Outcome
Diastereoselective AcylationChiral alcohol (e.g., (R)-(-)-2-Butanol)-Formation of a mixture of diastereomeric esters with one diastereomer in excess.
Enantioselective AdditionChiral Lewis Acid CatalystAchiral Grignard Reagent (e.g., Phenylmagnesium bromide)Formation of an enantiomerically enriched tertiary alcohol.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Construction of Complex Polyfunctional Aromatic Architectures

The unique substitution pattern of 3,5-diiodo-2-methoxybenzoyl chloride makes it an ideal starting material for creating complex aromatic compounds that are pre-functionalized for subsequent chemical transformations.

The primary reactivity of this compound lies in its acyl chloride group, which readily undergoes nucleophilic acyl substitution. This allows for the straightforward synthesis of a wide array of functionalized aryl ketones and esters.

Aryl Ketones: These are commonly synthesized via Friedel-Crafts acylation, where the benzoyl chloride reacts with an electron-rich aromatic compound in the presence of a Lewis acid catalyst (e.g., aluminum chloride). This reaction forges a new carbon-carbon bond, attaching the 3,5-diiodo-2-methoxyphenyl moiety to another aromatic system. Alternatively, reactions with organometallic reagents, such as organocuprates or organozinc compounds, provide a milder route to these ketones, often with greater functional group tolerance. nih.govrsc.org

Esters: Esterification is achieved by reacting the acyl chloride with various alcohols or phenols. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270), which neutralizes the hydrochloric acid byproduct. This method allows for the introduction of a diverse range of alkoxy or aryloxy groups.

The resulting products are not merely simple ketones or esters; they are highly valuable intermediates, bearing two iodine atoms that can be used for further molecular elaboration.

Table 1: Examples of Aryl Ketones and Esters Derived from this compound This table is illustrative and provides examples of potential products based on standard organic reactions.

Reactant Product Class Product Name
Benzene (B151609) (with AlCl₃) Aryl Ketone (3,5-Diiodo-2-methoxyphenyl)(phenyl)methanone
Anisole (B1667542) (with AlCl₃) Aryl Ketone (3,5-Diiodo-2-methoxyphenyl)(4-methoxyphenyl)methanone
Ethanol (with Pyridine) Ester Ethyl 3,5-diiodo-2-methoxybenzoate

This compound is a key precursor for building complex heterocyclic systems, which are prevalent in pharmacologically active compounds.

Benzofurans: Substituted benzofurans can be synthesized using this reagent. For example, a Friedel-Crafts acylation of a substituted benzofuran, such as 2-n-butylbenzofuran, can introduce the 3,5-diiodo-2-methoxybenzoyl group at the 3-position. google.com This approach has been adapted in the synthesis of complex pharmaceutical analogues. google.comgoogle.com The resulting 3-aroylbenzofuran is a core structure in several bioactive molecules.

Benzoxazinones: These heterocycles can be prepared through the condensation of this compound with anthranilic acid or its derivatives. d-nb.infoscispace.com The reaction proceeds via acylation of the amino group of anthranilic acid, followed by a cyclization-dehydration step to form the 2-substituted-4H-3,1-benzoxazin-4-one ring system. scispace.com These compounds are important intermediates for the synthesis of other heterocyclic systems like quinazolinones. jst.go.jpresearchgate.net

Table 2: Heterocyclic Scaffolds Synthesized Using this compound This table illustrates the application of the title compound in forming key heterocyclic cores.

Reactant/Substrate Heterocyclic Product
2-n-Butylbenzofuran 2-n-Butyl-3-(3,5-diiodo-2-methoxybenzoyl)benzofuran
Anthranilic Acid 2-(3,5-Diiodo-2-methoxyphenyl)-4H-3,1-benzoxazin-4-one

Precursor for Iodinated Organic Intermediates

A significant feature of this compound is that any product derived from its acylation reaction is inherently a di-iodinated aromatic compound. These iodine substituents serve as versatile handles for a wide range of subsequent transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of molecular diversity.

Common cross-coupling reactions that can be performed at the C-I bonds include:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds with aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organostannanes.

The differential reactivity of the two iodine atoms, potentially influenced by the steric hindrance from the adjacent methoxy (B1213986) and acyl groups, could in principle allow for selective or sequential functionalization, further enhancing the molecular complexity that can be achieved from a single building block.

Role in Scaffold Diversity Generation and Molecular Complexity

The strategic use of this compound enables chemists to rapidly generate diverse and complex molecular scaffolds.

The fundamental role of this reagent is to introduce the (3,5-diiodo-2-methoxy)benzoyl moiety into a target molecule. google.com This single step accomplishes several important synthetic objectives simultaneously:

It forms a key ketone linkage, which is a stable and common functional group in many natural products and pharmaceuticals.

It installs a highly substituted aromatic ring.

It provides two iodine atoms for subsequent, orthogonal chemical modifications.

This efficient introduction of multiple functional elements is a hallmark of a powerful synthetic building block, streamlining the synthesis of complex target molecules.

The substituents on the aromatic ring of this compound are not passive; they actively modulate the reactivity of the molecule and its derivatives.

Halogen Substituents (Iodine): The two iodine atoms exert a strong electron-withdrawing inductive effect, which increases the electrophilicity of the acyl chloride carbon, enhancing its reactivity toward nucleophiles. Furthermore, as discussed previously, they are excellent leaving groups in palladium-catalyzed cross-coupling reactions, providing sites for molecular elaboration. mdpi.com

Alkoxy Substituent (Methoxy): The methoxy group has a dual electronic influence. It exerts an electron-withdrawing inductive effect due to the oxygen's electronegativity but a much stronger electron-donating resonance effect by donating its lone pair of electrons into the aromatic π-system. This electron-donating character can influence the reactivity of the aromatic ring in subsequent reactions. Additionally, its position ortho to the acyl group and one of the iodine atoms provides significant steric hindrance, which can direct the regioselectivity of certain reactions.

The interplay of these electronic and steric effects makes this compound a sophisticated tool for chemists to control reactivity and build molecular complexity in a predictable manner.

Strategies for Integration into Multi-Step Synthetic Pathways

The integration of this compound into multi-step syntheses is primarily dictated by the sequential reactivity of its distinct functional groups. The acyl chloride is the most reactive site, typically undergoing acylation reactions first. The two iodine atoms offer opportunities for subsequent carbon-carbon and carbon-heteroatom bond formations via various cross-coupling reactions. The methoxy group, being relatively inert under many reaction conditions, can serve as a directing group or be a precursor for a hydroxyl group.

A primary strategy involves the initial utilization of the acyl chloride functionality to introduce the 3,5-diiodo-2-methoxybenzoyl moiety into a target molecule. This is commonly achieved through Friedel-Crafts acylation or by reaction with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Table 1: Key Reactions for Integrating this compound

Reaction Type Functional Group Reagents/Conditions Product Type
Friedel-Crafts Acylation Acyl chloride Lewis Acid (e.g., AlCl₃), Aromatic Substrate Substituted Benzophenone
Amide Formation Acyl chloride Primary or Secondary Amine N-substituted Benzamide
Ester Formation Acyl chloride Alcohol, Base (e.g., Pyridine) Benzoyl Ester
Suzuki Coupling Aryl iodide Boronic acid, Pd catalyst, Base Biaryl derivative
Sonogashira Coupling Aryl iodide Terminal alkyne, Pd/Cu catalyst, Base Aryl-alkyne derivative
Heck Coupling Aryl iodide Alkene, Pd catalyst, Base Aryl-alkene derivative

Following the initial acylation, the two iodine atoms on the aromatic ring become key handles for further molecular elaboration. A significant advantage of having two iodine atoms is the potential for sequential and site-selective functionalization. The electronic environment and steric hindrance around each iodine atom can be exploited to achieve selective reactions. For instance, one iodine atom could be selectively coupled under one set of conditions, leaving the second available for a different transformation.

Research on related di-substituted aryl halides has demonstrated the feasibility of such sequential cross-coupling strategies. For example, a Suzuki coupling could be performed at one iodo-position, followed by a Sonogashira or Buchwald-Hartwig reaction at the other. This stepwise approach allows for the controlled and precise assembly of complex, unsymmetrical biaryl and other elaborate structures.

The methoxy group at the 2-position plays a crucial role in influencing the reactivity of the aromatic ring. It can act as an ortho-directing group in certain electrophilic aromatic substitution reactions, although the ring is already heavily substituted. More significantly, it can influence the regioselectivity of metalation reactions, potentially allowing for functionalization of the adjacent C6 position. Furthermore, the methoxy group can be cleaved under specific conditions to reveal a phenol, providing another point for diversification.

Table 2: Potential Multi-Step Synthetic Sequence

Step Reaction Reagents Intermediate/Product
1 Friedel-Crafts Acylation This compound, Anisole, AlCl₃ (3,5-Diiodo-2-methoxyphenyl)(4-methoxyphenyl)methanone
2 Suzuki Coupling Intermediate from Step 1, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ (3-Iodo-5-phenyl-2-methoxyphenyl)(4-methoxyphenyl)methanone

This hypothetical sequence illustrates a strategy where the acyl chloride is first reacted, followed by sequential and distinct cross-coupling reactions at the two iodo-positions. The choice of catalysts and reaction conditions would be critical to ensure selectivity at each step.

Mechanistic and Computational Investigations of 3,5 Diiodo 2 Methoxybenzoyl Chloride Chemistry

Elucidation of Reaction Mechanisms for Acyl Chloride Transformations

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com This mechanism is fundamental to the chemistry of 3,5-Diiodo-2-methoxybenzoyl chloride, where a nucleophile replaces the chloride leaving group. The reaction generally proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com In the first step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com In the second step, the carbon-oxygen double bond is reformed, and the chloride ion is expelled as the leaving group. libretexts.orgyoutube.com The high reactivity of acyl chlorides stems from the excellent leaving group ability of the chloride ion and the electrophilicity of the carbonyl carbon. libretexts.org

The nucleophilic acyl substitution reaction of this compound involves two primary transition states (TS1 and TS2) that flank the tetrahedral intermediate. The energy profile of this reaction is critical for determining its rate.

TS1: The Addition Step: The first transition state occurs as the nucleophile approaches the carbonyl carbon and begins to form a new bond. This process involves the rehybridization of the carbonyl carbon from sp² to sp³. The energy of this transition state is influenced by the nucleophilicity of the attacking species and the electrophilicity of the carbonyl carbon. For this compound, the electron-withdrawing inductive effects of the iodine atoms are expected to enhance the carbonyl carbon's electrophilicity, potentially lowering the activation energy for this step compared to unsubstituted benzoyl chloride.

Tetrahedral Intermediate: This is a short-lived, high-energy species where the former carbonyl carbon is bonded to the nucleophile, the oxygen atom (as an oxyanion), the benzene (B151609) ring, and the chlorine atom.

TS2: The Elimination Step: The second transition state is reached as the chloride ion begins to depart and the carbon-oxygen double bond reforms. The stability of the leaving group is a key factor; chloride is an excellent leaving group, making this step relatively facile. libretexts.org

Computational chemistry can be used to model the geometries and energies of these transition states. A hypothetical energy profile for the reaction with a generic nucleophile (Nu⁻) is presented below.

SpeciesDescriptionRelative Energy (kcal/mol, Hypothetical)
ReactantsThis compound + Nu⁻0
TS1Transition state for nucleophilic addition+12
IntermediateTetrahedral intermediate+5
TS2Transition state for chloride elimination+10
ProductsAcyl-substituted product + Cl⁻-15

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms by examining the change in reaction rate upon isotopic substitution. wikipedia.org For the reactions of this compound, KIE studies could provide insight into bond-breaking and bond-forming events in the rate-determining step.

Primary KIE: A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. wikipedia.org For instance, if the nucleophile were a deuterated species (e.g., D₂O vs. H₂O), a primary KIE could indicate the extent of N-D bond cleavage in the transition state.

Secondary KIE: A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation. wikipedia.org For example, substituting the carbonyl carbon with ¹³C (k¹²/k¹³) could reveal changes in hybridization at the reaction center. A move from sp² hybridization in the reactant to sp³ in the tetrahedral intermediate typically results in an inverse secondary KIE (k¹²/k¹³ < 1), while the reverse process shows a normal KIE (k¹²/k¹³ > 1).

Investigating the chlorine leaving group KIE (k³⁵/k³⁷) could elucidate the degree of C-Cl bond cleavage in the transition state. nih.gov A significant KIE would suggest that C-Cl bond breaking is part of the rate-determining step.

Isotopic SubstitutionType of KIEExpected kL/kH ValueMechanistic Implication
¹²C/¹³C at CarbonylSecondary~0.98 - 1.02Indicates change in hybridization (sp² to sp³) at the carbonyl carbon during the rate-determining step.
³⁵Cl/³⁷ClPrimary> 1.005Suggests significant C-Cl bond cleavage in the rate-determining transition state.

Stereoelectronic Effects of Substituents on Reactivity

Stereoelectronic effects describe how the spatial arrangement of orbitals influences the electronic properties and reactivity of a molecule. baranlab.org In this compound, the methoxy (B1213986) and iodine substituents exert profound stereoelectronic control over the reactivity of the acyl chloride group.

The methoxy group at the C2 position (ortho to the acyl chloride) has a dual electronic nature:

Resonance Effect (+R): The lone pairs on the oxygen atom can donate electron density to the benzene ring through resonance. This effect is strongest at the ortho and para positions.

Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond.

In the case of this compound, the electron-donating resonance effect of the methoxy group increases the electron density within the aromatic ring. However, its proximity to the acyl chloride group also introduces steric hindrance. The primary electronic influence on the acyl chloride's reactivity comes from the interplay between this resonance donation and the inductive withdrawal, which modulates the electrophilicity of the carbonyl carbon. The resonance donation from the methoxy group can slightly decrease the reactivity of the acyl chloride towards nucleophiles compared to a non-substituted benzoyl chloride, although this effect is counteracted by the iodine atoms.

The iodine atoms at the C3 and C5 positions (meta to the acyl chloride) significantly influence the molecule's properties:

Electronic Effect: As halogens, iodine atoms are deactivating due to their strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced electrophilicity is expected to increase the rate of nucleophilic acyl substitution.

The combination of the methoxy group and the two iodine atoms creates a unique electronic environment. The strong inductive withdrawal from the iodines likely dominates, leading to a highly reactive acyl chloride.

SubstituentPositionDominant Electronic Effect on Carbonyl CarbonSteric Effect
-OCH₃2 (ortho)-I (destabilizing cation), +R (stabilizing)Moderate hindrance to incoming nucleophile
-I3 (meta)-I (stabilizing anion, activating carbonyl)Contributes to overall molecular bulk
-I5 (meta)-I (stabilizing anion, activating carbonyl)Contributes to overall molecular bulk

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are invaluable for investigating the chemistry of this compound. These approaches allow for the detailed examination of properties that are difficult to measure experimentally.

Computational models can be used to:

Determine Molecular Geometry: Calculate the optimized three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles, revealing potential steric interactions.

Analyze Electronic Structure: Map the electron density distribution, calculate electrostatic potentials, and determine atomic charges (e.g., Mulliken or NBO charges). This can quantify the electrophilicity of the carbonyl carbon.

Model Reaction Pathways: Locate and characterize the structures and energies of transition states and intermediates for reactions like nucleophilic acyl substitution. This allows for the calculation of activation energies and reaction enthalpies, providing a theoretical basis for reaction rates. researchgate.net

Simulate Spectra: Predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra to aid in the characterization of the molecule and its reaction products.

Computational MethodPredicted PropertyRelevance to this compound
DFT (e.g., B3LYP/6-311G**)Optimized Geometry, Vibrational FrequenciesProvides structural parameters and predicted IR spectrum.
NBO AnalysisNatural Atomic Charges, Orbital InteractionsQuantifies the electrophilicity of the carbonyl carbon and analyzes hyperconjugative effects.
QTAIM AnalysisBond Critical Points, Electron Density TopologyCharacterizes the nature of chemical bonds within the molecule.
IRC CalculationsIntrinsic Reaction CoordinateConfirms that a calculated transition state connects the correct reactants and products.

Comprehensive computational and mechanistic investigations for the chemical compound this compound are not extensively available in publicly accessible scientific literature.

Following a thorough search of academic databases and scientific literature, it has been determined that detailed mechanistic and computational studies specifically focused on this compound are not available. The required in-depth research findings for Density Functional Theory (DFT) calculations, molecular modeling and dynamics simulations, and the prediction of chemical reactivity and selectivity for this specific compound have not been published in the sources accessed.

General chemical and physical properties, along with some synthesis routes, are documented in chemical supplier databases. However, the specific, high-level computational analysis as requested in the article outline—including structural characterization through DFT, investigation of reaction pathways via molecular dynamics, and predictions of reactivity—is not present in the available body of scientific work.

Therefore, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline due to the absence of the necessary research data for "this compound."

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. uniroma1.it Future research on 3,5-Diiodo-2-methoxybenzoyl chloride should focus on developing synthetic pathways that are not only efficient in terms of yield but also environmentally benign. Traditional methods for the synthesis of benzoyl chlorides often involve the use of hazardous reagents like thionyl chloride or oxalyl chloride, which generate toxic byproducts. researchgate.net

Emerging strategies could involve:

Catalytic Approaches: The development of catalytic methods for the conversion of the corresponding benzoic acid to the acyl chloride would be a significant advancement. This could involve novel catalyst systems that operate under mild conditions and minimize waste.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. nih.gov A flow-based process for the synthesis of this compound could lead to higher purity and yield while minimizing the risks associated with handling hazardous reagents.

Alternative Chlorinating Agents: Investigating the use of safer and more environmentally friendly chlorinating agents is another promising avenue. For example, the use of N-chlorosuccinimide under photocatalysis has been shown to be effective for some benzylic C-H chlorinations and could be explored for the synthesis of acyl chlorides. organic-chemistry.org

Bio-based Solvents: The replacement of conventional volatile organic solvents with bio-derived alternatives like Cyrene™ can significantly reduce the environmental footprint of the synthesis. bath.ac.uk

A comparative overview of potential synthetic improvements is presented in Table 1.

Parameter Traditional Method (e.g., SOCl₂) Potential Sustainable Alternative Anticipated Benefits
Reagent Thionyl chloride, Oxalyl chlorideCatalytic system, Safer chlorinating agentsReduced toxicity and waste
Solvent Dichloromethane (B109758), Chloroform (B151607)Bio-based solvents (e.g., Cyrene™)Improved environmental profile
Process Batch synthesisContinuous flow synthesisEnhanced safety, scalability, and control
Byproducts SO₂, HCl, CO, CO₂Minimal, depending on the catalytic cycleReduced environmental pollution

Table 1: Comparison of Traditional and Potential Sustainable Synthetic Routes

Exploration of Novel Catalytic Systems for Its Transformation

The two iodine atoms on the aromatic ring of this compound serve as excellent handles for a variety of catalytic cross-coupling reactions. wikipedia.org This opens up a vast chemical space for the synthesis of novel derivatives. Future research should focus on exploring a wide range of catalytic systems to exploit the reactivity of these C-I bonds.

Key areas for exploration include:

Palladium-Catalyzed Cross-Coupling: The Heck, Suzuki, and Negishi reactions are powerful tools for forming new carbon-carbon bonds. nobelprize.org Applying these reactions to this compound could lead to the synthesis of complex poly-aromatic systems or molecules with tailored electronic properties. The differential reactivity of the two iodine atoms could also be exploited for sequential, site-selective functionalization.

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions are often complementary to palladium-catalyzed systems and can be advantageous for certain transformations, such as the synthesis of N-arylated compounds. mdpi.com

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium for cross-coupling reactions, including those involving benzyl (B1604629) chlorides and other challenging substrates. organic-chemistry.orgnih.gov

Dual Catalysis: Systems that combine two different types of catalysts, such as a metal catalyst and a photoredox catalyst, could unlock novel transformations that are not accessible with a single catalyst.

Table 2 provides examples of potential catalytic transformations for this compound.

Reaction Type Catalyst System (Example) Coupling Partner Potential Product Class
Suzuki CouplingPd(PPh₃)₄, BaseArylboronic acidPoly-aryl compounds
Heck CouplingPd(OAc)₂, LigandAlkeneSubstituted styrenes
Sonogashira CouplingPd/Cu catalystTerminal alkyneAryl alkynes
Buchwald-Hartwig AminationPd catalyst, LigandAmineN-Aryl compounds
CarbonylationPd catalyst, COAlcohol/AmineAromatic esters/amides

Table 2: Potential Catalytic Transformations of this compound

Investigation of Unconventional Reactivity Modes

The interplay between the ortho-methoxy group and the acyl chloride functionality could give rise to unconventional reactivity. The methoxy (B1213986) group can exert both electronic and steric effects, potentially influencing the reaction pathways. For instance, in solvolysis reactions, an ortho-substituent can participate in intramolecular nucleophilic assistance, affecting the reaction rate and mechanism. nih.gov

Future research could investigate:

Neighboring Group Participation: Studies could be designed to probe whether the ortho-methoxy group can act as an internal nucleophile, potentially leading to the formation of cyclic intermediates and influencing the stereochemical outcome of reactions.

Steric Hindrance Effects: The steric bulk of the two iodine atoms and the ortho-methoxy group might hinder the approach of nucleophiles to the carbonyl carbon. This could lead to unusual selectivity in reactions with sterically demanding reagents. researchgate.net

Ortho-C-H Functionalization: Recent advances in transition-metal-catalyzed C-H activation could be applied to functionalize the carbon atom between the methoxy and iodo substituents, providing a route to even more complex molecular architectures.

Integration into Automated Synthesis and High-Throughput Experimentation

Automated synthesis platforms and high-throughput experimentation (HTE) are transforming chemical research by enabling the rapid synthesis and screening of large numbers of compounds. merckmillipore.com Integrating this compound into these workflows could significantly accelerate the discovery of new molecules with desired properties.

Future opportunities in this area include:

Library Synthesis: Using automated synthesizers, large libraries of derivatives can be prepared by reacting this compound with a diverse set of amines, alcohols, and other nucleophiles. This would be particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Reaction Optimization: HTE can be employed to rapidly screen a wide range of catalysts, ligands, solvents, and other reaction parameters to identify the optimal conditions for various transformations of the title compound. nih.gov This would be especially useful for developing efficient cross-coupling protocols.

Discovery of New Reactions: HTE can also be used in a more exploratory fashion to discover entirely new reactions and reactivity modes of this compound.

Table 3 outlines how automated platforms could be utilized.

Automated Platform Application to this compound Potential Outcome
Parallel SynthesizerAmide and ester library synthesisRapid generation of hundreds of derivatives for screening
HTE Screening PlatformOptimization of Suzuki coupling conditionsIdentification of optimal catalyst, ligand, and base in a short timeframe
Flow Chemistry ReactorScale-up of a key derivative synthesisSafe and efficient production of larger quantities of a target molecule

Table 3: Applications in Automated Synthesis and High-Throughput Experimentation

Applications in Advanced Material Science (as a precursor, not material properties)

The presence of two iodine atoms makes this compound an attractive precursor for the synthesis of advanced materials. The C-I bonds can be used as points of polymerization or for grafting onto other structures.

Promising research directions include:

Polymer Synthesis: This compound could serve as a monomer for the synthesis of novel polymers. For example, polymerization via cross-coupling reactions could lead to the formation of porous organic polymers (POPs) with potential applications in gas storage and catalysis. Iodinated polymers have also been shown to have enhanced X-ray contrast properties, which is relevant for biomedical imaging applications. nih.govresearchgate.net

Metal-Organic Frameworks (MOFs): The corresponding carboxylic acid (3,5-diiodo-2-methoxybenzoic acid) could be used as a linker for the synthesis of MOFs. The iodine atoms within the MOF structure could serve as binding sites for guest molecules, such as iodine, which is relevant for the capture of radioactive iodine from nuclear waste. researchgate.netrsc.orgrsc.org

Functionalized Surfaces: The acyl chloride group can be used to covalently attach the molecule to surfaces functionalized with amine or hydroxyl groups. Subsequent modification of the iodine atoms could then be used to tune the surface properties for applications in sensing or catalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-diiodo-2-methoxybenzoyl chloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with a substituted benzoyl chloride precursor, such as 2-methoxybenzoyl chloride, and employ iodination using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., dichloromethane). Monitor reaction progress via thin-layer chromatography (TLC) or in situ NMR. Optimize temperature (40–80°C) and stoichiometry (e.g., 2.2 equivalents of ICl for diiodination) through single-factor experiments, as demonstrated in analogous chlorination studies . Purify via recrystallization or column chromatography, and confirm purity by HPLC (>99%) and melting point analysis.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (δ ~3.8–4.0 ppm) and carbonyl (C=O) carbon (δ ~165–170 ppm). Diiodo substitution splits aromatic signals into distinct doublets .
  • IR Spectroscopy : Confirm carbonyl stretch (~1760 cm⁻¹) and C-I bonds (~500 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ matching the molecular weight (C₈H₅ClI₂O₂: ~440–450 g/mol) and isotopic patterns consistent with two iodine atoms .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow SDS guidelines for acyl chlorides:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coat, and safety goggles .
  • Ventilation : Use fume hoods to prevent inhalation of vapors; ensure eyewash stations and safety showers are accessible .
  • Spill Management : Neutralize spills with sodium bicarbonate, collect in inert absorbents, and dispose as hazardous waste .

Advanced Research Questions

Q. How does the electron-withdrawing effect of iodine substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : The strong electron-withdrawing nature of iodine (σpara = +0.18) increases electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Compare kinetics with non-iodinated analogs (e.g., 3,5-dimethyl or 3,5-dichloro derivatives) using stopped-flow spectroscopy. Monitor rate constants (k) under controlled pH and solvent polarity (e.g., DMF vs. THF) .

Q. What strategies can resolve contradictions in reported thermal stability data for iodinated benzoyl chlorides?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres. For conflicting decomposition temperatures, validate via accelerated stability studies (40–60°C, 75% RH) with periodic HPLC assays. Cross-reference with computational models (DFT) to predict degradation pathways .

Q. How can computational chemistry aid in predicting the hydrolytic stability of this compound in aqueous environments?

  • Methodological Answer : Use density functional theory (DFT) to calculate hydrolysis activation energy (ΔG‡) at the B3LYP/6-311+G(d,p) level. Compare with experimental hydrolysis rates (monitored by pH-stat titration in buffered solutions). Solvent effects can be modeled via COSMO-RS .

Q. What experimental design principles apply when studying the compound’s compatibility with Grignard reagents or organometallic catalysts?

  • Methodological Answer : Screen reactivity under anhydrous conditions (e.g., Schlenk line) with varied bases (e.g., Et₃N, NaH) and catalysts (e.g., Pd(PPh₃)₄). Use in situ IR to detect intermediates. For side reactions (e.g., deiodination), characterize byproducts via GC-MS and adjust stoichiometry or solvent polarity (e.g., switch from THF to DME) .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in reported yields for diiodination reactions of methoxybenzoyl chloride derivatives?

  • Methodological Answer : Systematically test variables:

  • Iodination Reagent : Compare ICl, NIS, and I₂/HIO₃.
  • Solvent Effects : Polar aprotic (DCM) vs. non-polar (toluene).
  • Catalysts : Lewis acids like FeCl₃ or AlCl₃.
    Replicate conditions from conflicting studies and analyze by HPLC-NMR to identify side products (e.g., monoiodinated or over-iodinated species) .

Q. What analytical methods are recommended to distinguish between hydrolysis byproducts (e.g., carboxylic acid vs. ester) during storage of this compound?

  • Methodological Answer : Employ LC-MS with a C18 column (ACN/H₂O gradient) and compare retention times with authentic standards. For trace analysis, use solid-phase microextraction (SPME) coupled with GC-MS. Confirm hydrolyzed products (e.g., 3,5-diiodo-2-methoxybenzoic acid) via FTIR (loss of C=O stretch at 1760 cm⁻¹, emergence of -OH at ~2500–3000 cm⁻¹) .

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